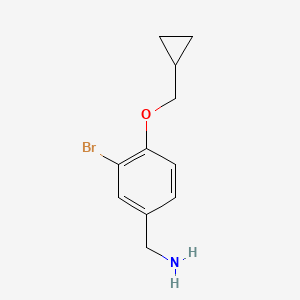
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Descripción general
Descripción
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C13H16F2N2 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine consists of a pyrrolidine ring attached to a cyclopropyl group and a 3,4-difluorophenyl group . The molecule has a molecular weight of 238.28 .Aplicaciones Científicas De Investigación
Diastereoselective Synthesis of Pyrrolidines
Research demonstrates the catalytic use of Yb(OTf)₃ in the diastereoselective synthesis of pyrrolidines, where aldimines react with 1,1-cyclopropanediesters to produce pyrrolidines with significant diastereoselectivity. This method highlights the potential utility of cyclopropyl-containing compounds in the stereoselective formation of pyrrolidine rings, potentially including structures similar to 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (Carson & Kerr, 2005).
Enantioselective Nitrile Anion Cyclization
Another study describes the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, showcasing a method that could be adapted for the synthesis of fluorophenyl-substituted pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, offering insights into asymmetric synthesis strategies (Chung et al., 2005).
Synthesis of Substituted Pyrrolidin-2-ones
Research focusing on the synthesis of pharmacologically relevant 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes also presents a methodological framework potentially applicable to the synthesis and functionalization of cyclopropyl and fluorophenyl-containing pyrrolidine compounds (Boichenko et al., 2022).
One-Pot Synthesis of Pyrroles
A one-pot synthesis approach for polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines, catalyzed by InBr3, highlights a versatile synthetic route that could potentially be adapted for the synthesis of complex pyrrolidine and pyrrole derivatives involving cyclopropyl and difluorophenyl motifs (Wang et al., 2013).
Propiedades
IUPAC Name |
1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOXIVRDVQGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



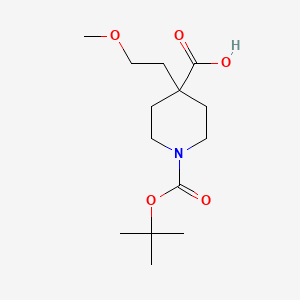

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
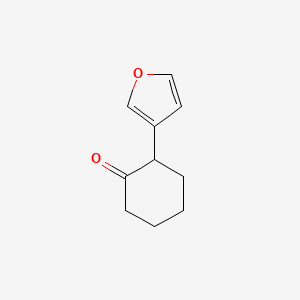
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
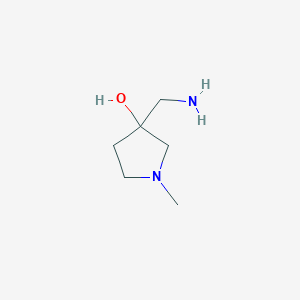
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
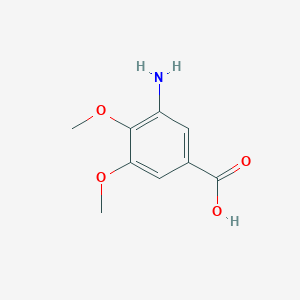
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
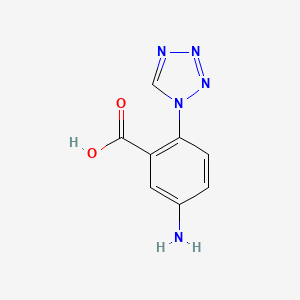
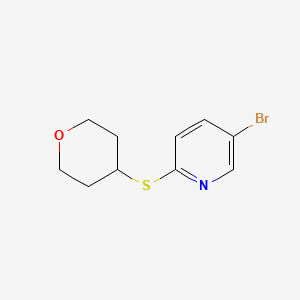
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
